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Compound of Interest

1H-Pyrrolo[2,3-b]pyridine-5-
Compound Name:
carbonitrile

cat. No.: B1279696

An In-depth Technical Guide to 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile: Core Properties and
Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile, also known as 5-cyano-7-azaindole, is a pivotal
heterocyclic compound. Its rigid bicyclic structure, comprised of fused pyrrole and pyridine
rings, serves as a crucial scaffold in the development of novel therapeutic agents. This
document provides a comprehensive overview of the fundamental chemical and physical
properties of 1H-pyrrolo[2,3-b]pyridine-5-carbonitrile, detailed experimental protocols for its
synthesis, and an exploration of its relevance in contemporary drug discovery, particularly as
an intermediate for kinase inhibitors.

Core Chemical and Physical Properties

The inherent characteristics of 1H-pyrrolo[2,3-b]pyridine-5-carbonitrile are foundational to its
application in synthetic and medicinal chemistry. A summary of these properties is presented
below.
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Property Value Source(s)
Molecular Formula CsHsN3 [1]
Molecular Weight 143.15 g/mol [1]
Appearance Solid at room temperature. [2]

Low solubility in water; soluble
Solubility in organic solvents such as [2]
Dichloromethane and DMSO.

Should be stored in a cool, dry
lace in a tightly sealed
Storage P _ o [2]
container, away from heat and

strong oxidizing agents.

Further spectroscopic data such as *H NMR, 13C NMR, IR, and Mass Spectrometry would
require experimental determination or access to proprietary databases.

Biological Significance and Therapeutic Relevance

The 1H-pyrrolo[2,3-b]pyridine scaffold is of significant interest in medicinal chemistry due to its
bioisosteric relationship with indole and its ability to form key interactions with biological targets.
Derivatives of this core structure have shown a wide range of pharmacological activities,
including anticancer, anti-inflammatory, and anticonvulsant properties.

Specifically, 1H-pyrrolo[2,3-b]pyridine-5-carbonitrile serves as a common intermediate in the
synthesis of novel anti-tumor drugs, particularly protease and kinase inhibitors.[3] The
pyrrolopyridine nucleus is a key feature in molecules designed to target various protein
kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases
like cancer.

For instance, derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been developed as
potent inhibitors of Fibroblast Growth Factor Receptors (FGFRS).[4][5][6][7] Abnormal activation
of the FGFR signaling pathway is a known driver in various cancers.[5][7] The development of
inhibitors based on this scaffold represents a promising strategy for targeted cancer therapy.[4]
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[7] The core structure has also been utilized in the development of inhibitors for other kinases
such as TNIK and CDK8, which are implicated in colorectal cancer.[8][9]

Associated Signaling Pathway: Fibroblast Growth
Factor Receptor (FGFR) Pathway

The FGFR signaling cascade is initiated by the binding of a Fibroblast Growth Factor (FGF)
ligand to its corresponding receptor on the cell surface.[10][11] This event triggers receptor
dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain.
[12] This activation subsequently initiates downstream signaling cascades, including the RAS-
MAPK, PISK-AKT, and PLCy pathways, which are crucial for regulating cell proliferation,
survival, differentiation, and migration.[11][13] In many cancers, mutations or amplification of
FGFR genes lead to constitutive activation of these pathways, promoting tumor growth and
survival.[12][14] Small molecule inhibitors, often featuring the 1H-pyrrolo[2,3-b]pyridine
scaffold, are designed to compete with ATP in the kinase domain of FGFR, thereby blocking
the downstream signaling and inhibiting cancer cell proliferation.[4][6]
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Experimental Protocols: Synthesis

The synthesis of 1H-pyrrolo[2,3-b]pyridine-5-carbonitrile can be achieved through multiple
routes. Below are detailed protocols for two common methods.
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Method 1: Cyanation of 5-bromo-7-azaindole with
Copper(l) Cyanide
This protocol describes a large-scale synthesis suitable for producing significant quantities of

the target compound.[3]

Materials:

5-bromo-7-azaindole

e N-methylpyrrolidone (NMP)
e Cuprous cyanide (CuCN)

o Ethyl acetate

» 5% Ammonia solution

» Saturated brine

e Anhydrous sodium sulfate
» Activated carbon
Procedure:

e In a 500L reactor, sequentially add 40 kg of 5-bromo-7-azaindole, 200 kg of N-
methylpyrrolidone (NMP), and 20 kg of cuprous cyanide.

o Slowly heat the mixture to 180°C under a nitrogen atmosphere and maintain this
temperature for 15 hours.

» Monitor the reaction progress using HPLC until the starting material is below 0.5%.
» Once the reaction is complete, cool the mixture to approximately -40°C.

o Transfer the reaction mixture to a 3000L reactor and dilute with 1600 kg of ethyl acetate.
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e Wash the mixture with a 5% ammonia solution until the aqueous phase is nearly colorless.
o Perform a subsequent wash with saturated brine.

e Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate to obtain the
crude product.

e To the crude 1H-pyrrolo[2,3-b]pyridine-5-carbonitrile, add 400 kg of ethyl acetate and 4 kg
of activated carbon.

o Reflux the mixture for 30 minutes, then perform a hot filtration, washing the filter cake with
100 kg of hot ethyl acetate.

o Combine the filtrates and concentrate to a volume of about 200L.

o Cool the solution to induce precipitation of the solid product.

« Filter the solid to obtain the final product, 1H-pyrrolo[2,3-b]pyridine-5-carbonitrile.
Expected Outcome:

 Yield: 79.3%

o Purity: 99.8%
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Synthesis Workflow (Method 1)
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Method 2: Palladium-Catalyzed Cyanation

This method employs a palladium catalyst for the cyanation reaction, a common strategy in
modern organic synthesis.[3]

Materials:

e 5-bromo-7-azaindole derivative

e Sodium cyanide (NaCN)

e Cuprous iodide (Cul)

o Tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)a]
e Dimethylformamide (DMF)

o Ethyl acetate

» Saturated sodium bicarbonate solution

e Anhydrous sodium sulfate

Procedure:

e To a solution of the 5-bromo-7-azaindole derivative (1.52 mmol) in 10 mL of DMF, add
sodium cyanide (3.06 mmol), cuprous iodide (0.24 mmol), and
tetrakis(triphenylphosphine)palladium(0) (0.087 mmol).

» Heat the reaction mixture at 125°C under an argon atmosphere for 48 hours.

 After cooling to room temperature, dilute the mixture with ethyl acetate and a saturated
sodium bicarbonate solution.

» Extract the organic layer twice with 150 mL of ethyl acetate.

o Combine the organic layers and wash them three times with 100 mL of saturated sodium
bicarbonate solution.
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» Dry the organic layer with anhydrous sodium sulfate.

o Evaporate the solvent under reduced pressure to yield the final product.
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Synthesis Workflow (Method 2)

Conclusion

1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile stands out as a molecule of significant value in the
field of drug discovery and development. Its basic chemical and physical properties make it a
versatile intermediate for the synthesis of more complex, biologically active compounds. The

methodologies for its synthesis are well-established, allowing for its production on both
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laboratory and industrial scales. As research into targeted therapies, particularly kinase
inhibitors, continues to expand, the importance of scaffolds like 1H-pyrrolo[2,3-b]pyridine is set
to grow, making a thorough understanding of its properties and synthesis essential for
researchers in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 1H-Pyrrolo(2,3-b)pyridine-5-carbonitrile | CBH5N3 | CID 11788355 - PubChem
[pubchem.ncbi.nim.nih.gov]

e 2. 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile Detailed Information, Properties, Uses & Safety |
Reliable China Chemical Supplier [nj-finechem.com]

¢ 3. Page loading... [guidechem.com]

e 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as
potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing)
[pubs.rsc.org]

e 5. pubs.rsc.org [pubs.rsc.org]

e 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as
potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nim.nih.gov]

e 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

» 8. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors -
PubMed [pubmed.ncbi.nim.nih.gov]

e 9. pubs.acs.org [pubs.acs.org]
¢ 10. mdpi.com [mdpi.com]

e 11. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech
Group [ptglab.com]

e 12. aacrjournals.org [aacrjournals.org]

o 13. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A
Comprehensive Review [frontiersin.org]

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b1279696?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/1H-Pyrrolo_2_3-b_pyridine-5-carbonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/1H-Pyrrolo_2_3-b_pyridine-5-carbonitrile
https://www.nj-finechem.com/products/nitrile/1h-pyrrolo-2-3-b-pyridine-5-carbonitrile-cas-144590-53-4.html
https://www.nj-finechem.com/products/nitrile/1h-pyrrolo-2-3-b-pyridine-5-carbonitrile-cas-144590-53-4.html
https://www.guidechem.com/question/how-to-prepare-1h-pyrrolo-2-3--id123970.html
https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra02660g
https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra02660g
https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra02660g
https://pubs.rsc.org/en/content/articlepdf/2021/ra/d1ra02660g
https://pmc.ncbi.nlm.nih.gov/articles/PMC9033946/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9033946/
https://pdfs.semanticscholar.org/4346/0191d70c4d787b72f84a73336159c232c622.pdf
https://pubmed.ncbi.nlm.nih.gov/33340663/
https://pubmed.ncbi.nlm.nih.gov/33340663/
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.2c00820
https://www.mdpi.com/2218-273X/14/12/1622
https://www.ptglab.com/news/blog/understanding-fgf-signaling-a-key-pathway-in-development-and-disease/
https://www.ptglab.com/news/blog/understanding-fgf-signaling-a-key-pathway-in-development-and-disease/
https://aacrjournals.org/clincancerres/article/18/7/1855/77827/Molecular-Pathways-Fibroblast-Growth-Factor
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2022.860985/full
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2022.860985/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1279696?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

e 14. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile basic
properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1279696#1h-pyrrolo-2-3-b-pyridine-5-carbonitrile-
basic-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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